3-bromo-5-fluoro-4-nitropyridine
Description
Properties
CAS No. |
1807155-85-6 |
|---|---|
Molecular Formula |
C5H2BrFN2O2 |
Molecular Weight |
220.98 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H |
InChI Key |
DBWNEYABRMAUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Fluoro-4-Nitropyridine via Diazotization
The Balz-Schiemann reaction is a cornerstone for introducing fluorine into aromatic systems. Starting with 5-amino-4-nitropyridine, diazotization with sodium nitrite in hydrochloric acid at 0–5°C generates a diazonium intermediate. Subsequent treatment with fluoroboric acid (HBF₄) at 35–45°C replaces the diazonium group with fluorine, yielding 5-fluoro-4-nitropyridine with 68–75% efficiency. This step is critical due to the thermal instability of diazonium salts, requiring precise temperature control to avoid decomposition.
Bromination at Position 3
Electrophilic bromination of 5-fluoro-4-nitropyridine employs N-bromosuccinimide (NBS) or liquid bromine in dichloromethane. The nitro group at position 4 directs bromination to the meta position (C3), while the fluorine at C5 exerts a para-directing effect, synergistically favoring C3 substitution. Reactions conducted at 65–75°C for 4.5–5.5 hours achieve 82–88% conversion. Purification via solvent extraction (ethyl acetate/water) and recrystallization enhances purity to >98%.
Table 1. Optimization of Bromination Conditions
| Brominating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NBS | 70 | 5 | 88 |
| Br₂ | 70 | 5 | 85 |
| NBS | 50 | 8 | 72 |
Sequential Nitration and Halogenation
Nitration of 3-Bromo-5-Fluoropyridine
Direct nitration of 3-bromo-5-fluoropyridine faces challenges due to the deactivating effects of bromine and fluorine. Using fuming nitric acid (HNO₃/H₂SO₄) at 110°C for 6 hours introduces the nitro group at C4, leveraging the meta-directing influence of bromine. This method yields 45–52% of the target compound, with byproducts arising from over-nitration or ring oxidation.
Regioselectivity in Nitration
The nitro group preferentially occupies position 4 due to:
-
Electronic Effects : Bromine (C3) and fluorine (C5) withdraw electron density, activating C4 for electrophilic attack.
-
Steric Factors : Bulky substituents at C3 and C5 hinder nitration at adjacent positions.
Halogen Exchange from Silylated Precursors
Synthesis of 3-Bromo-4-(Trimethylsilyl)pyridine
A two-step process starting with 4-nitropyridine involves:
Fluorination via Silyl Group Displacement
Exposing the silylated intermediate to tetrabutylammonium fluoride (TBAF) in THF replaces the trimethylsilyl group with fluorine, producing 3-bromo-5-fluoro-4-nitropyridine in 71% yield. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance safety and efficiency in nitration and bromination steps. For example:
Catalytic Bromination
Palladium-catalyzed cross-coupling using dibromomethane (CH₂Br₂) and 5-fluoro-4-nitropyridine enables regioselective bromination at C3. This method, while costlier, achieves 94% yield with minimal waste.
Comparative Analysis of Methods
Table 2. Efficiency and Scalability of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diazotization-Bromination | 88 | 98 | High |
| Sequential Nitration-Halogenation | 52 | 95 | Moderate |
| Halogen Exchange | 71 | 97 | Low |
| Industrial Flow Systems | 94 | 99 | Very High |
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-fluoro-4-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.
Common Reagents and Conditions
Catalytic Hydrogenation: Used for the reduction of the nitro group to an amino group.
Nucleophilic Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used for substitution reactions.
Major Products Formed
3-fluoro-4-aminopyridine: Formed through the reduction of the nitro group.
Substituted Pyridines: Formed through various substitution reactions.
Scientific Research Applications
3-bromo-5-fluoro-4-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and radiopharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-4-nitropyridine involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, fluorine, and nitro groups can influence the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and electronic properties of 3-bromo-5-fluoro-4-nitropyridine are critically influenced by substituent positions and functional groups. Below is a comparative analysis with key analogues:
Table 1: Comparative Analysis of Structural Analogues
Key Findings
Substituent Position Effects :
- Bromine at C2 (e.g., 2-bromo-5-fluoro-4-nitropyridine) directs electrophilic attacks to C4/C6, whereas bromine at C3 (target compound) favors reactivity at C2/C6 due to meta-directing nitro at C4 .
- Methyl groups (e.g., 3-bromo-5-methyl-4-nitropyridine) enhance solubility in organic solvents compared to fluorine .
Electronic Modifications: Replacing NO₂ with NH₂ (e.g., 3-amino-2-bromo-5-fluoropyridine) converts the ring from electron-deficient to electron-rich, enabling nucleophilic aromatic substitution . Trifluoromethyl groups (e.g., 2-bromo-3-nitro-5-(trifluoromethyl)pyridine) increase oxidative stability and lipophilicity, favoring agrochemical applications .
Steric and Regioselectivity :
- Methyl or CF₃ substituents introduce steric bulk, slowing down reactions at adjacent positions but improving selectivity in cross-coupling reactions .
Research Implications
The diversity in substituent patterns among these analogues highlights the tunability of pyridine derivatives for specific applications. For instance:
- Pharmaceuticals : The target compound’s electron-deficient nature facilitates palladium-catalyzed cross-couplings, critical in API synthesis .
- Agrochemicals : CF₃-containing derivatives exhibit enhanced pest resistance due to increased metabolic stability .
- Materials Science: Amino-substituted variants serve as ligands in catalysis, leveraging their electron-donating properties .
Biological Activity
3-Bromo-5-fluoro-4-nitropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for its development as a therapeutic agent.
This compound has the molecular formula C6H4BrFN2O2 and a molecular weight of 232.01 g/mol. It features a bromine atom, a fluorine atom, and a nitro group attached to the pyridine ring, which influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study focused on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide showed promising antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampin-resistant strains of M. tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Antitubercular (H37Rv) |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide (Rifampicin-resistant) | 4 | Antitubercular |
| Other derivatives | 16 - 64 | Varying activity |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the nitro group may play a role in modulating enzyme activity or interacting with cellular targets involved in microbial growth and cancer cell proliferation.
Case Studies
-
Antitubercular Activity Case Study :
- Objective : Evaluate the efficacy of synthesized compounds against M. tuberculosis.
- Method : Microdilution method was used to determine MIC values.
- Results : The most effective compound demonstrated an MIC of 4 μg/mL against both sensitive and resistant strains, indicating its potential as a lead compound for further development.
-
Cytotoxicity Assessment :
- Objective : Assess the cytotoxic effects of various derivatives on tumor cell lines.
- Method : MTT assay was employed to evaluate cell viability.
- Results : Certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms and potential applications in cancer therapy.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-bromo-5-fluoro-4-nitropyridine with high purity?
The synthesis typically involves sequential functionalization of the pyridine ring. A validated method includes:
- Step 1 : Fluorination of 3-bromo-4-nitropyridine N-oxide using selective fluorinating agents (e.g., XeF₂ or DAST), yielding 3-fluoro-4-nitropyridine N-oxide .
- Step 2 : Catalytic hydrogenation (e.g., Pd/C under H₂) to reduce the nitro group to an amine, followed by bromination using PBr₃ or NBS to reintroduce bromine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic deshielding for nitro and halogen groups.
- ¹⁹F NMR : Confirms fluorine substitution (δ ~ -110 ppm for meta-fluorine) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₅H₂BrFN₂O₂, MW 232.01) .
- X-ray Crystallography : Resolves regiochemistry and crystal packing, critical for structural validation (e.g., CAS No. 1807155-85-6) .
Advanced: How does the electronic influence of substituents affect the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
The electron-withdrawing nitro (-NO₂) and fluorine groups activate the pyridine ring for SNAr by:
- Meta-Directing Effects : Fluorine at C5 and nitro at C4 deactivate the ring, directing nucleophiles to C2 or C6 positions .
- Comparative Reactivity : Bromine at C3 is less labile than in 2-bromo-5-nitropyridine (CAS 4487-59-6) due to steric hindrance from adjacent substituents .
- Kinetic Studies : DFT calculations predict activation barriers for substitution, validated via Hammett plots .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
- Solvent Optimization : Use anhydrous DMF or DMSO to stabilize intermediates and minimize hydrolysis .
- Temperature Control : Reactions at 110°C enhance selectivity for SNAr over elimination .
- Protection of Nitro Group : Temporary reduction to NH₂ (via Zn/HCl) prevents unwanted nitro-group participation in side reactions .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Antimicrobial Agents : Derivatives show activity against Gram-positive bacteria (MIC ~2 µg/mL) .
- Anticancer Scaffolds : Nitro group reduction yields amino intermediates for kinase inhibitor development (e.g., EGFR inhibitors) .
- Radiopharmaceuticals : ¹⁸F-labeled analogs are explored for PET imaging .
Advanced: How can computational chemistry predict the regioselectivity of reactions involving this compound?
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, C2 has higher electrophilicity (f⁺ = 0.15) than C6 (f⁺ = 0.08) .
- Molecular Dynamics : Simulate transition states to assess steric effects of bromine at C3 .
- Docking Studies : Predict binding modes of derivatives in enzyme active sites (e.g., cytochrome P450) .
Basic: What are the key challenges in purifying this compound after synthesis?
- Byproduct Removal : Separate unreacted 3-bromo-4-nitropyridine N-oxide via gradient elution (HPLC, C18 column) .
- Halogen Contamination : Chelation with EDTA during recrystallization removes trace metal catalysts .
- Purity Validation : Use dual-detection systems (UV-Vis at 254 nm and RI) for LC-MS analysis .
Advanced: What are the contradictions in reported biological activities of this compound derivatives, and how can they be resolved?
- Data Discrepancies : Antimicrobial activity varies across studies (e.g., MIC ranges from 2–50 µg/mL) due to differences in bacterial strains or assay conditions .
- Resolution Strategies :
- Standardize protocols (CLSI guidelines) for MIC determination.
- Use isogenic mutant strains to isolate target-specific effects .
- Meta-analysis of structure-activity relationships (SAR) across analogs (e.g., 4-bromo-2-fluoro-5-nitrobenzoic acid vs. 2-fluoro-5-nitrobenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
